

Divarasib Adipate for Non-Small Cell Lung Cancer: A Technical Guide

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Compound of Interest

Compound Name: *Divarasib adipate*

Cat. No.: *B12387609*

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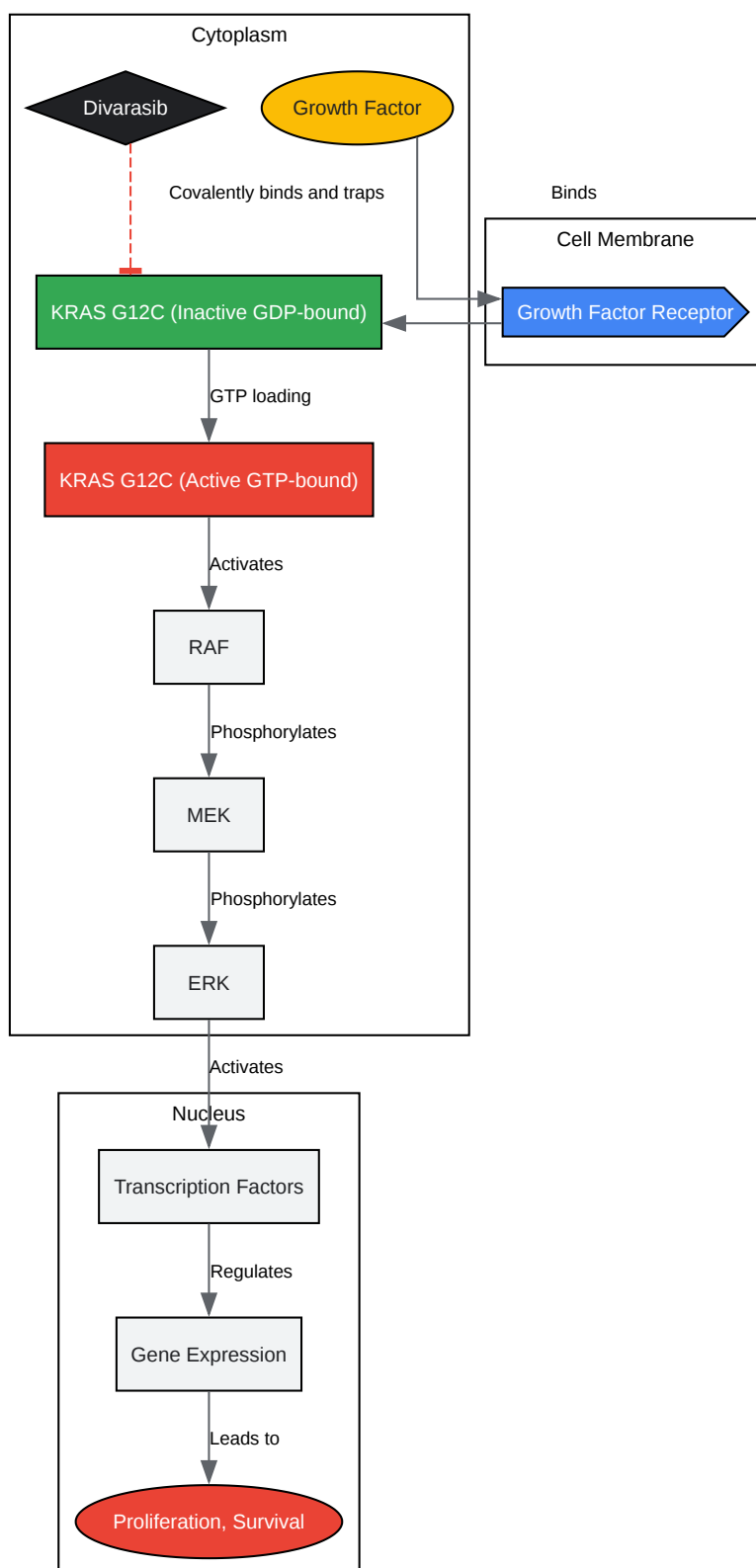
Introduction

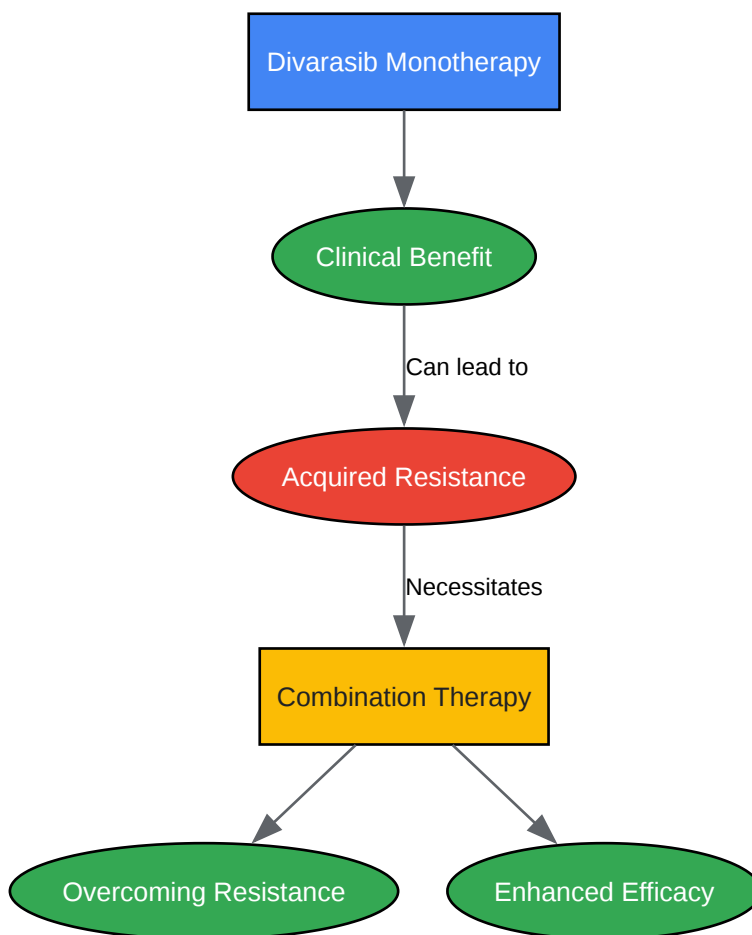
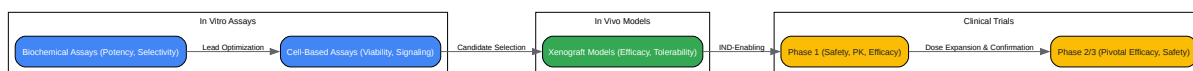
Divarasib (formerly GDC-6036) is a next-generation, orally bioavailable, and highly potent and selective covalent inhibitor of the KRAS G12C mutation. This mutation is a key oncogenic driver in a significant subset of non-small cell lung cancer (NSCLC), occurring in approximately 12-14% of patients.[1][2] Historically, KRAS-mutated cancers have been considered "undruggable" due to the smooth surface of the protein and its high affinity for GTP. The development of covalent inhibitors targeting the G12C-mutated cysteine has marked a significant breakthrough in the treatment of these malignancies. Divarasib has demonstrated promising anti-tumor activity and a manageable safety profile in clinical trials, positioning it as a potentially best-in-class agent for KRAS G12C-mutant NSCLC.[2][3] This technical guide provides an in-depth overview of the preclinical and clinical data, mechanism of action, and relevant experimental methodologies for **divarasib adipate** in the context of NSCLC research.

Mechanism of Action

Divarasib functions by selectively and irreversibly binding to the cysteine residue of the KRAS G12C mutant protein.[4] This covalent modification locks the KRAS protein in an inactive, GDP-bound state.[4] By trapping KRAS G12C in this inactive conformation, divarasib prevents the downstream signaling cascade through the MAPK/ERK pathway, which is crucial for cancer cell proliferation and survival.[4] Preclinical studies have highlighted that divarasib is 5 to 20 times

more potent and up to 50 times more selective for KRAS G12C compared to the first-generation inhibitors, sotorasib and adagrasib.[\[1\]](#)[\[2\]](#)[\[3\]](#)





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